
6-Methylheptanal-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptanal-d7 is a deuterated analog of 6-Methylheptanal, a compound with the molecular formula C8H9D7O. This compound is often used in scientific research due to its unique properties, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptanal-d7 typically involves the deuteration of 6-Methylheptanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
6-Methylheptanal-d7 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Various substitution reactions can occur at the methyl group or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: 6-Methylheptanoic acid
Reduction: 6-Methylheptanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methylheptanal-d7 is widely used in scientific research, particularly in:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylheptanal-d7 largely depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules. In biological studies, it can act as a stable isotope tracer, allowing researchers to track metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
6-Methylheptanal: The non-deuterated analog, used in similar applications but lacks the distinct NMR signals provided by deuterium.
Heptanal: A structurally similar compound but without the methyl group, used in different contexts.
6-Methylheptanoic acid: The oxidized form of 6-Methylheptanal, used in various chemical syntheses.
Uniqueness
6-Methylheptanal-d7 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and as a stable isotope tracer in biological studies. This uniqueness allows for more precise and accurate measurements in scientific research .
Properties
CAS No. |
1795020-75-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
135.258 |
IUPAC Name |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptanal |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,8D |
InChI Key |
LCEHKIHBHIJPCD-UNAVHCQLSA-N |
SMILES |
CC(C)CCCCC=O |
Synonyms |
Isocaprylic Aldehyde-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


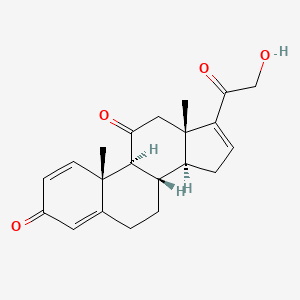
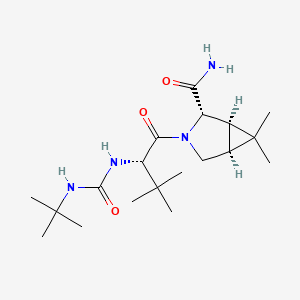
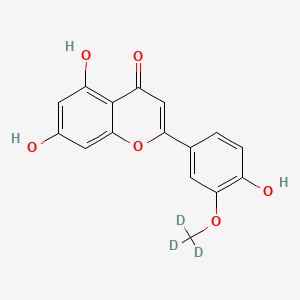
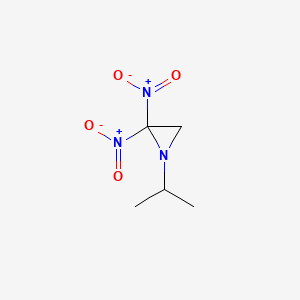
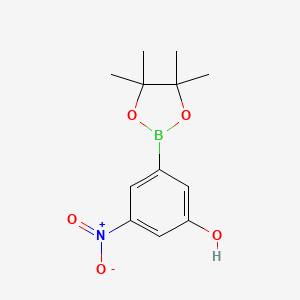
![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)
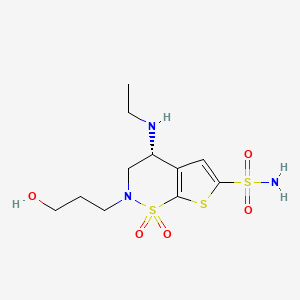
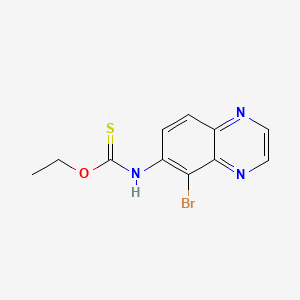
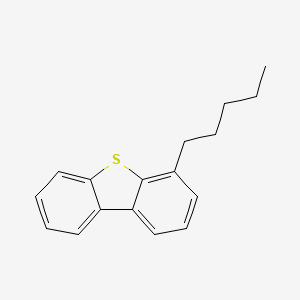
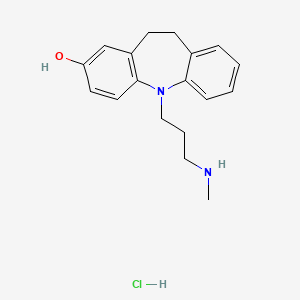
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
